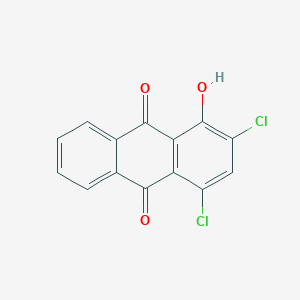

2,4-Dichloro-1-hydroxyanthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloro-1-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H6Cl2O3. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the anthracene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-hydroxyanthracene-9,10-dione typically involves the chlorination of 1-hydroxyanthraquinone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of chlorine atoms at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .

Major Products Formed

Scientific Research Applications

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-hydroxyanthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It also targets essential cellular enzymes, leading to the inhibition of key metabolic pathways. These interactions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

1-Hydroxyanthraquinone: A precursor in the synthesis of 2,4-Dichloro-1-hydroxyanthracene-9,10-dione.

2,4-Dichloroanthraquinone: Lacks the hydroxyl group but shares similar chlorination patterns.

9,10-Dihydroxyanthracene: A hydroquinone derivative with different substitution patterns

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2,4-Dichloro-1-hydroxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, characterized by its unique structure that includes two chlorine atoms and a hydroxy group attached to an anthracene backbone. This compound has garnered attention due to its diverse biological activities, particularly in the context of cancer research and antimicrobial properties.

- Molecular Formula : C₁₄H₆Cl₂O₃

- Molecular Weight : 295.1 g/mol

The presence of halogen substituents enhances the compound's reactivity and biological activity. Its conjugated system contributes to its distinctive color and functional properties, making it a subject of interest in both chemical and biological research.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

- Anticancer Activity : The compound has been studied for its potential to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. It interacts with DNA and proteins, showing significant binding affinities that are crucial for its anticancer effects. Molecular docking studies suggest that it can effectively bind to G-quadruplex DNA structures, which are important in cancer biology .

- Antimicrobial Effects : Similar compounds in the anthraquinone family have demonstrated antimicrobial properties, suggesting that this compound may also possess such capabilities. This broadens its pharmacological potential beyond anticancer applications.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Studies : In vitro tests using MTT assays revealed that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin against various cancer cell lines including glioblastoma (SNB-19), prostate (DU-145), and breast cancer (MDA-MB-231) cells .

- Cell Cycle Arrest : Specific studies demonstrated that 4-aryl-substituted derivatives of 1-hydroxyanthraquinones induced cell cycle arrest at the sub-G1 phase in DU-145 cells at concentrations as low as 1.1 μM, indicating a potent mechanism of action against these cancer cells .

- DNA Binding Studies : Electroforetic mobility shift assays confirmed the interaction of this compound with DNA, further supporting its role as a potential anticancer agent through intercalation and inhibition of topoisomerases .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Hydroxyanthraquinone | Hydroxy group at position 1 | Basic anthraquinone structure |

| 2-Hydroxyanthraquinone | Hydroxy group at position 2 | Different biological activity |

| 4-Hydroxyanthraquinone | Hydroxy group at position 4 | Known for dye applications |

| 1-Bromo-4-hydroxyanthracene-9,10-dione | Bromine substituent | Increased reactivity compared to dichloro |

| 2-Aminoanthraquinone | Amino group instead of hydroxy | Exhibits strong anticancer activity |

The presence of multiple halogen substituents in this compound enhances its reactivity compared to other similar compounds .

Properties

CAS No. |

40459-15-2 |

|---|---|

Molecular Formula |

C14H6Cl2O3 |

Molecular Weight |

293.1 g/mol |

IUPAC Name |

2,4-dichloro-1-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H6Cl2O3/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,19H |

InChI Key |

ONIGCGJRGVUGFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.